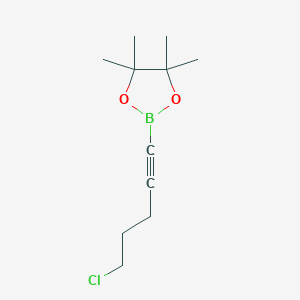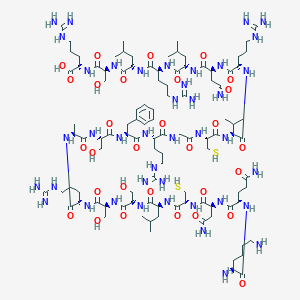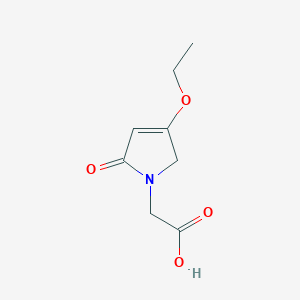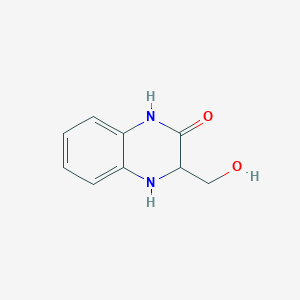
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
概要
説明
The compound 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family, which is known for its wide range of physical and pharmaceutical applications. These compounds are of significant interest due to their biological importance and potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives can be achieved through various methods. One approach involves a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy from o-aminobenzaldehyde with other reagents such as 4-hydroxycoumarin and Meldrum's acid. This method allows for the switchable synthesis of 3-non, 3-mono, and 3,3'-disubstituted derivatives and utilizes the in situ released HCHO for further reactions . Another method includes the cyclocondensation of o-phenylenediamines with aroylpyruvates, which can be controlled for regioselectivity using additives like p-TsOH or HOBt/DIC . Additionally, reactions of ethyl 3-nitroacrylate with o-phenylenediamine derivatives have been used to synthesize 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of these compounds can exhibit different conformations. For instance, the oxazinone ring in some derivatives predominantly attains a single half-chair conformation . The absolute configuration of related compounds, such as (3R,4R)-(-)-3-Hydroxymethyl-4-phenyl-2-o-toluoyl-1,2,3,4-tetrahydroisoquinoline, has been confirmed through crystallographic analysis, showing specific orientations of substituent groups and non-planar heterocyclic ring conformations .
Chemical Reactions Analysis
3,4-Dihydroquinoxalin-2(1H)-one derivatives can undergo various chemical reactions. For example, the 3-(nitromethyl) derivatives are capable of undergoing elimination reactions to yield quinoxalin-2(1H)-ones . Tautomerism is another reaction observed in these compounds, where a tautomeric mixture of unsaturated and saturated esters can exist in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a hydroxymethyl group can lead to the formation of hydrogen bonds, which can stabilize certain crystal structures . The reactivity of these compounds towards active methylene compounds under basic conditions can lead to the formation of new products with potential biological activity . Additionally, the stereochemistry of these compounds can significantly affect their physical properties, such as solubility and melting points .
科学的研究の応用
Synthesis and Structural Studies
Regioselective Synthesis : Dobiáš et al. (2017) outlined the switchable, highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones, which have a broad range of physical and pharmaceutical applications. They developed methodologies for the predictable switching of regioselectivity in these compounds (Dobiáš, Ondruš, Addová, & Boháč, 2017).
Reinvestigation of Reactions : Mamedov et al. (2014) conducted a reinvestigation of the reactions of 3-ethoxycarbonylmethylene-3,4-dihydroquinoxalin-2(1H)-one, leading to structural reassignments and new insights into the synthesis of benzodiazepines and benzimidazoles (Mamedov, Murtazina, Zhukova, Beschastnova, Rizvanov, & Latypov, 2014).
Biological and Pharmacological Research
Antitumor Applications : Cui et al. (2017) identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, showing significant inhibition of tumor growth in mice and possessing potential as a tubulin-binding tumor-vascular disrupting agent (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).
Analgesic Activity : Kulakov et al. (2017) explored the synthesis and analgesic activity of bis(3,4-dihydroquinoxalin-2(1H)-one) derivatives, finding them to have superior in vivo analgesic activity compared to reference drugs (Kulakov, Karbainova, Shulgau, Seilkhanov, Gatilov, & Fisyuk, 2017).
Chemical Reactivity and Synthesis Innovations
C(sp2)–H/O–H Cross-Dehydrogenative Coupling : Xie et al. (2020) developed an efficient route for the synthesis of 3-alkoxylquinoxalin-2(1H)-ones through visible-light photocatalytic C(sp2)−H/O−H cross-dehydrogenation coupling, offering a practical method under metal-free conditions (Xie, Liu, Ding, Gong, Tan, He, Cao, & He, 2020).
Copper Catalyzed Aerobic Oxidative Amination : Wan, Wang, and Huo (2021) introduced a copper catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones, facilitating the synthesis of 3-aminoquinoxalinone derivatives with good functional-group tolerances (Wan, Wang, & Huo, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYHTJWKQDOTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438158 | |
| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
148012-90-2 | |
| Record name | 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

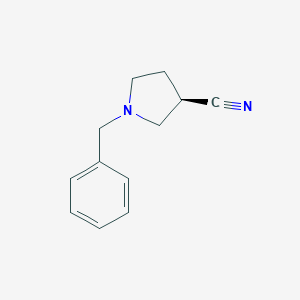
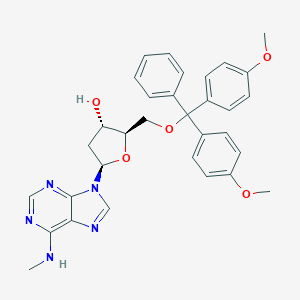
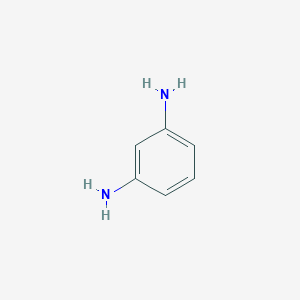
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)



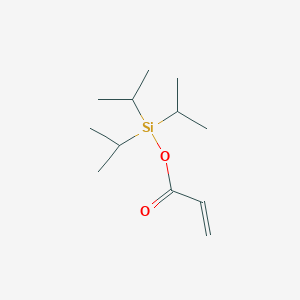
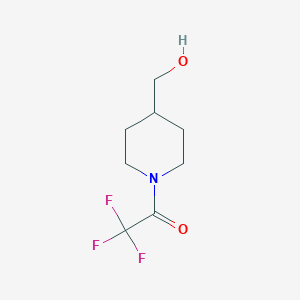

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
